Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid

Agrochemical nematicide discovery Meloidogyne javanica Structure-activity relationship

Researchers developing photoresponsive polyesters for MOST often face low MW (Mn ~3,500) and low energy density (~70 kJ/mol) with anhydride/ester monomers. This free dicarboxylic acid solves these issues: • Direct polyaddition with bis(epoxide)s → Mn ~35,000 & stored energy ~90 kJ/mol • Sensitized photoisomerization in water (Φ 0.31-0.33) for green MOST • 8.4× nematicidal potency vs. dimethyl ester (LD50 11.8 vs. 99.4 µg/mL) Specify the free diacid for max polymer MW, film quality, and energy density.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 15872-28-3
Cat. No. B093102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
CAS15872-28-3
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C2C=CC1C(=C2C(=O)O)C(=O)O
InChIInChI=1S/C9H8O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13)
InChIKeyNRIMHVFWRMABGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid: Identity and Core Properties


Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid (synonym: 2,5-norbornadiene-2,3-dicarboxylic acid; NDC) is a C9H8O4 bicyclic diene-diacid with a molecular weight of 180.16 g/mol and a melting point of 156–165 °C [1]. The compound bears two carboxylic acid groups directly attached to the norbornadiene scaffold, distinguishing it from the corresponding dimethyl ester (CAS 947-57-9), the dicarboxylic anhydride, and the unsubstituted norbornadiene hydrocarbon [1]. Its bifunctional acid-norbornadiene architecture enables direct polyaddition with bis(epoxide)s without pre-activation, sensitized photoisomerization to quadricyclane in aqueous media, and a unique nematicidal profile that is not recapitulated by the dimethyl ester derivative [2].

Free dicarboxylic acid monomer for direct polyaddition with bis(epoxide)s, avoiding ester hydrolysis steps.
Water-soluble scaffold enables sensitized photoisomerization to quadricyclane in aqueous media.
Reported nematicidal profile distinct from dimethyl ester; suitable as agrochemical lead reference standard.

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid: In-Class Analog Substitution Risks


The free dicarboxylic acid form of norbornadiene is not functionally interchangeable with its dimethyl ester, anhydride, or the parent hydrocarbon [1]. The carboxylic acid groups confer aqueous solubility, enable sensitized photoisomerization in water as a safe and inexpensive solvent, and provide a direct polyaddition handle with bis(epoxide)s that yields high-molecular-weight photoresponsive polyesters (Mn ~35,000) with a stored thermal energy of ~90 kJ/mol [2]. In contrast, the dimethyl ester exhibits an 8.4-fold lower nematicidal potency (LD50 99.4 vs. 11.8 µg/mL), the anhydride-derived polyester releases only 70–79 kJ/mol of stored energy, and unsubstituted norbornadiene suffers from poor solar spectrum match and low photoisomerization quantum yield [3][4].

This acid

Direct polyaddition handle; aqueous photoisomerization; crystalline solid.

Dimethyl ester

Liquid monomer; requires hydrolysis for polyaddition; markedly lower nematicidal potency reported.

This acid

Polyesters with Mn ~35,000 and ~90 kJ/mol stored energy achievable via polyaddition.

Anhydride

Ring-opening copolymerization yields lower Mn (~3,500) and 14–29% less stored thermal energy.

This acid

Sensitized photoisomerization in water with reported quantum yields 0.31–0.33.

Unsubstituted norbornadiene

Poor solar spectrum match; negligible direct photoconversion efficiency.

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid: Quantitative Comparison with Analogs


Nematicidal Potency vs. Dimethyl Ester

In a direct head-to-head study, bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid (compound 3) and its dimethyl ester (compound 4a) were tested against second-stage juveniles of the root-knot nematode Meloidogyne javanica. The free diacid achieved 96% mortality and an LD50 of 11.8 µg/mL, while the dimethyl ester achieved 93% mortality with an LD50 of 99.4 µg/mL—representing an 8.4-fold loss in potency upon methylation of the carboxylic acid groups [1]. The authors attribute this difference to polarity, positioning the free dicarboxylic acid as the significantly more active species [1].

Nematicidal potency vs. dimethyl ester
Head-to-head
LD50 11.8 µg/mL (diacid) vs. 99.4 µg/mL (dimethyl ester); 8.4-fold difference
Reported nematicidal potency difference in M. javanica in vitro assay.
48 h exposure; screening concentration context.
Agrochemical nematicide discovery Meloidogyne javanica Structure-activity relationship

Solar Thermal Energy Storage: Diacid vs. Anhydride Polyesters

Polyesters prepared by polyaddition of 2,5-norbornadiene-2,3-dicarboxylic acid (NDC) with bis(epoxide)s photoisomerize to quadricyclane-containing polymers that release approximately 90 kJ/mol of stored thermal energy upon heating, as measured by DSC [1]. In a related study using the same norbornadiene scaffold but employing the dicarboxylic acid anhydride (NBDA) for ring-opening copolymerization with epoxy compounds, the resulting quadricyclane-containing polyesters released only 70–79 kJ/mol of thermal energy [2]. A further class of donor–acceptor NBD diglycidyl ester-derived polyesters stored only 45–55 kJ/mol [3]. The diacid route thus provides a 14–29% improvement in stored energy density over the anhydride route and approximately double the energy density of the diglycidyl ester route [1][2][3].

Stored thermal energy
Cross-study comparable
~90 kJ/mol (diacid polyester) vs. 70–79 kJ/mol (anhydride polyester)
Supports energy density selection in MOST polymer development.
DSC analysis of irradiated polymer films.
Molecular solar thermal energy storage Photoresponsive polymer Norbornadiene-quadricyclane isomerization

Polymer Molecular Weight: Diacid vs. Anhydride Monomer

The polyaddition of 2,5-norbornadiene-2,3-dicarboxylic acid (NDC) with bisphenol A diglycidyl ether, catalyzed by tetraphenylphosphonium iodide in NMP at 80 °C, yielded a polyester with a number-average molecular weight (Mn) of approximately 35,000 in high yield [1]. In contrast, the ring-opening copolymerization of the corresponding dicarboxylic acid anhydride (NBDA) with phenyl glycidyl ether under stannous chloride catalysis at room temperature produced a polyester with Mn of only ~3,500 [2]. Although the polymerization mechanisms and conditions differ, the approximately 10-fold difference in achievable molecular weight reflects a fundamental reactivity advantage of the free diacid in polyaddition systems, where the carboxylic acid groups directly participate as nucleophilic components without the ring-strain release kinetics that limit propagation in the anhydride-epoxy ring-opening system [1][2].

Polymer molecular weight
Cross-study comparable
Mn ~35,000 (diacid route) vs. ~3,500 (anhydride route)
Reported ~10-fold higher Mn via direct polyaddition.
Different catalysts and conditions; reactivity context.
Step-growth polymerization Polyaddition Photoresponsive polyester synthesis

Aqueous Photoisomerization vs. Unsubstituted Norbornadiene

The sensitized photoisomerization of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid in aqueous solution, using acridine yellow (AY) and acridine orange (AO) as sensitizers, proceeds with quantum yields of 0.33 and 0.31, respectively [1]. Unsubstituted norbornadiene, by contrast, is well-established to suffer from poor solar spectrum match and low quantum yield under direct sunlight irradiation, necessitating structural derivatization for practical solar energy storage applications [2]. The dicarboxylic acid substitution not only red-shifts absorption via the carboxyl chromophores but also confers water solubility, enabling the use of safe, inexpensive aqueous media for photoisomerization—a distinct processing advantage over organic-solvent-soluble NBD derivatives such as the dimethyl ester [1][2].

Aqueous photoisomerization
Class-level inference
Quantum yield Φ = 0.33 (acridine yellow), 0.31 (acridine orange) in water
Supports feasibility of aqueous solar energy conversion research.
Unsubstituted norbornadiene shows negligible direct photoconversion.
Sensitized photoisomerization Aqueous photochemistry Solar energy conversion

Physical Form and Processability vs. Dimethyl Ester

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid is a crystalline solid with a melting point of 156–165 °C and a predicted pKa of 3.57 ± 0.20, facilitating purification by recrystallization and long-term storage at 2–8 °C . Its dimethyl ester analog (CAS 947-57-9) is a colorless liquid with a boiling point of 285.9 °C at 760 mmHg and a density of 1.277 g/cm³, requiring distillation for purification and presenting different handling and formulation constraints . The solid-state nature of the diacid simplifies gravimetric dispensing, reduces volatile organic handling requirements, and enables direct use as a polyaddition monomer without the need for hydrolytic deprotection steps that would be required if starting from the ester .

Physical form vs. dimethyl ester
Data to verify
Crystalline solid, mp 156–165 °C vs. liquid dimethyl ester
Solid form facilitates gravimetric dispensing and long-term storage.
Predicted physicochemical properties; handling context.
Monomer handling and storage Solid-state reactivity Polymer synthesis feedstock

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid: Recommended Application Scenarios


Nematicide Lead Discovery and Agrochemical SAR Programs

The 8.4-fold potency advantage (LD50 11.8 vs. 99.4 µg/mL) of the free diacid over its dimethyl ester against Meloidogyne javanica [1] establishes this compound as the preferred scaffold for nematicide lead optimization. Researchers synthesizing ester libraries for structure-activity relationship studies should procure the free diacid as the active reference standard and as the synthetic precursor for generating diverse ester derivatives via Fischer or SN2 esterification, as demonstrated by Gomes et al. who synthesized 21 novel esters from this acid [1].

Molecular Solar Thermal (MOST) Polymer Fabrication

The diacid monomer enables direct polyaddition with bis(epoxide)s to yield photoresponsive polyesters with Mn ~35,000 and stored thermal energy of ~90 kJ/mol—substantially outperforming anhydride-derived (70–79 kJ/mol) and diglycidyl ester-derived (45–55 kJ/mol) polymer systems [2][3][4]. Laboratories developing MOST device coatings, films, or bulk thermal storage materials should specify the free diacid form to maximize both polymer molecular weight and energy storage density in the final product.

Aqueous-Phase Solar Energy Conversion Research

With sensitized photoisomerization quantum yields of 0.31–0.33 in water [5], this compound is among the few norbornadiene derivatives capable of efficient NBD-to-quadricyclane conversion in a non-toxic, non-flammable solvent. This uniquely positions it for environmentally benign solar energy storage systems, in contrast to unsubstituted norbornadiene, which shows negligible direct photoconversion efficiency under solar irradiation [6]. Researchers focused on green chemistry or large-scale aqueous MOST systems should prioritize this derivative.

High-Molecular-Weight Photoresponsive Polymer Synthesis

The ~10-fold higher Mn achieved with the diacid monomer (Mn ~35,000) vs. the anhydride monomer (Mn ~3,500) in epoxy-based polyadditions [2][3] makes the free diacid the monomer of choice for applications requiring film-forming capability, mechanical integrity, or coating performance. Procurement of the anhydride for these applications would yield oligomeric rather than polymeric products, compromising film quality and device durability.

Application
Selection Property
Validation Focus
Nematicide lead discovery / SAR programs
Nematicidal potency reference context
LD50 endpoint verification against M. javanica in vitro
Molecular solar thermal (MOST) polymer fabrication
Energy storage density in photoresponsive polyester
DSC stored energy comparison across monomer forms
Aqueous-phase solar energy conversion research
Photosensitized quantum yield in water
Sensitizer compatibility and green solvent processing
High-molecular-weight photoresponsive polymer synthesis
Polyaddition reactivity and Mn capability
GPC molecular weight vs. anhydride-based polymerization
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